molecular formula C15H17O3PS B14616126 O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate CAS No. 57856-17-4

O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate

Cat. No.: B14616126
CAS No.: 57856-17-4
M. Wt: 308.3 g/mol
InChI Key: FIGFNVMXLXJMJO-UHFFFAOYSA-N
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Description

O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphonothioate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 4-methoxyphenol and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

PhP(S)Cl2+4-methoxyphenol+EtOHO-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate+HCl\text{PhP(S)Cl}_2 + \text{4-methoxyphenol} + \text{EtOH} \rightarrow \text{this compound} + \text{HCl} PhP(S)Cl2​+4-methoxyphenol+EtOH→O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonates.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phosphonates

    Reduction: Phosphine derivatives

    Substitution: Various substituted phosphonothioates

Scientific Research Applications

O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-parasitic agent.

    Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against a wide range of pests.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By binding to the

Properties

CAS No.

57856-17-4

Molecular Formula

C15H17O3PS

Molecular Weight

308.3 g/mol

IUPAC Name

ethoxy-(4-methoxyphenoxy)-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C15H17O3PS/c1-3-17-19(20,15-7-5-4-6-8-15)18-14-11-9-13(16-2)10-12-14/h4-12H,3H2,1-2H3

InChI Key

FIGFNVMXLXJMJO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)OC

Origin of Product

United States

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